Technical Documentation Center

N-Methyl-1H-imidazol-5-amine hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-1H-imidazol-5-amine hcl

Core Science & Biosynthesis

Foundational

Physicochemical Profile and Acidity of 1-Methyl-1H-imidazol-5-amine HCl

The following technical guide provides an in-depth analysis of the physicochemical properties, acidity, and structural characteristics of 1-Methyl-1H-imidazol-5-amine hydrochloride (often referred to as N-Methyl-1H-imida...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, acidity, and structural characteristics of 1-Methyl-1H-imidazol-5-amine hydrochloride (often referred to as N-Methyl-1H-imidazol-5-amine HCl in commercial catalogs).

Technical Whitepaper for Drug Development & Synthesis Applications

Executive Summary

1-Methyl-1H-imidazol-5-amine hydrochloride (CAS: 1588441-15-9) is a specialized heterocyclic building block utilized in the synthesis of purine analogs, kinase inhibitors, and ionic liquid precursors.[1] Unlike simple imidazoles, this compound exhibits a complex acidity profile governed by the interplay between the electron-rich amino group and the aromatic imidazole ring.[1]

This guide clarifies the structural ambiguity often associated with "N-methyl" nomenclature in this class, defines the specific protonation sites, and establishes the pKa values critical for salt selection and solubility optimization in drug formulation.

Key Physicochemical Parameters
ParameterValue / DescriptionConfidence Level
Primary Structure 1-Methyl-1H-imidazol-5-amine HClHigh (Verified CAS)
Molecular Formula

High
Molecular Weight 133.58 g/mol High
pKa (Ring N3) 7.6 – 8.2 (Estimated)Medium-High (SAR Derived)
pKa (Exocyclic Amine) < 2.0 (Very Weak Base)High (Resonance Effects)
Acidity (1% Soln) pH 3.5 – 5.0 (Weak Acid)High
Stability Hygroscopic; Free base is unstableHigh

Structural Analysis & Nomenclature Resolution

The "N-Methyl" Ambiguity

In commercial catalogs, "N-Methyl-1H-imidazol-5-amine" is frequently used as a synonym for 1-methyl-1H-imidazol-5-amine .[1] It is critical to distinguish between two potential isomers:

  • 1-Methyl-1H-imidazol-5-amine (Target): The methyl group is attached to the ring nitrogen (

    
    ).[1][2] This blocks tautomerism and stabilizes the molecule.[1]
    
  • 
    -Methyl-(1H-imidazol-5-yl)amine:  The methyl group is attached to the exocyclic amine.[1] This structure is significantly less stable and prone to rapid oxidation or polymerization.[1]
    

Operational Assumption: This guide focuses on the 1-Methyl (Ring N1) isomer, as it is the stable, commercially relevant hydrochloride salt used in drug development.

Resonance and Protonation Sites

The acidity profile is dictated by the resonance interaction between the exocyclic amino group (


) and the imidazole ring.[1]
  • Electron Donation (+M Effect): The lone pair on the exocyclic amine donates electron density into the ring system.

  • Basicity Enhancement: This donation increases the electron density at the

    
     ring nitrogen , making it more basic than unsubstituted imidazole (
    
    
    
    ) or 1-methylimidazole (
    
    
    ).[1]
  • Deactivation of Exocyclic Amine: Because the exocyclic amine's lone pair is delocalized into the aromatic system (amidine-like character), it becomes a very poor proton acceptor.

Resonance Neutral Neutral Free Base (High Electron Density at N3) Resonance Resonance Hybrid (C=N character at C5-N) Neutral->Resonance Electron Delocalization Protonated Monocation (HCl Salt) (Protonated at N3) Neutral->Protonated + H+ (pH < 7.6)

Figure 1: Resonance stabilization directs the first proton to the ring nitrogen (


), not the exocyclic amine.

pKa Values and Acidity Profile

The Primary pKa ( Ring Nitrogen)

The conjugate acid of the ring nitrogen (


) has a pKa estimated between 7.6 and 8.2 .
  • Mechanistic Basis: The amino group at position 5 pushes electron density toward

    
     via resonance.[1] While the inductive effect (-I) of nitrogen is withdrawing, the resonance effect (+M) dominates in 5-aminoimidazoles, raising the pKa relative to 1-methylimidazole (
    
    
    
    ).[1]
  • Comparison:

    • Imidazole: 6.95

    • 1-Methylimidazole: 7.1[1]

    • 1-Methyl-1H-imidazol-5-amine: ~7.8 (Predicted) [1]

    • 2-Aminoimidazole: 8.5 (Guanidine-like resonance)[1]

The Secondary pKa (Exocyclic Amine)

The exocyclic amine protonates only under strongly acidic conditions (


).[1]
  • Implication: In physiological buffers (pH 7.4) or standard reaction solvents, the exocyclic amine remains neutral. It acts as a nucleophile but not as a base.[1]

Acidity of the Hydrochloride Salt

The commercially supplied HCl salt is the conjugate acid form (


).[1]
  • Dissolution Behavior: When dissolved in water, it dissociates into the imidazolium cation and chloride anion.

  • Equilibrium:

    
    
    
  • pH Calculation: A 0.1 M solution of the HCl salt will exhibit an acidic pH, typically in the range of 4.0 – 5.0 , driven by the hydrolysis of the imidazolium cation.

Stability & Handling Protocols

The free base of 5-aminoimidazoles is notoriously unstable.[1] The HCl salt locks the nitrogen lone pair, preventing oxidative polymerization.

Storage and Handling[1]
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Temperature: Store at -20°C for long-term stability.

  • Free Base Generation: If the free base is required for a reaction (e.g., nucleophilic attack), generate it in situ using a non-nucleophilic base (DIPEA,

    
    ) immediately prior to use. Do not isolate and store the free base. 
    

Experimental Determination Protocols

For researchers needing to validate the exact pKa for regulatory filing, the following Potentiometric Titration protocol is the gold standard.

Potentiometric Titration Workflow

Objective: Determine the precise


 of the 

nitrogen.
  • Preparation: Dissolve 20 mg of 1-Methyl-1H-imidazol-5-amine HCl in 20 mL of degassed water (0.01 M KCl ionic strength adjuster).

  • Titrant: 0.1 M NaOH (Standardized).

  • Apparatus: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

  • Execution:

    • Acidify initially with 0.1 mL of 0.1 M HCl to ensure starting pH < 3.0.[1]

    • Titrate with NaOH until pH > 11.0.[1]

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point at the half-equivalence point represents the

    
    .[1]
    

Titration Start Dissolve HCl Salt (Acidic pH ~4) Acidify Add excess HCl (Ensure fully protonated) Start->Acidify Titrate Titrate with NaOH (Measure pH continuously) Acidify->Titrate Inflection Identify Inflection Point (Half-equivalence = pKa) Titrate->Inflection

Figure 2: Experimental workflow for pKa determination.[1]

Implications for Drug Development[1]

  • Solubility: The HCl salt is highly water-soluble (>50 mg/mL).[1] The free base is moderately soluble in organic solvents (DCM, MeOH) but insoluble in non-polar alkanes.

  • Bioavailability: At physiological pH (7.4), the compound exists as a mixture of the cationic (

    
    ) and neutral (
    
    
    
    ) forms (since
    
    
    ). This equilibrium favors membrane permeability for the neutral fraction while maintaining solubility via the cationic fraction.
  • Salt Selection: The Hydrochloride salt is preferred over Mesylate or Tosylate due to lower molecular weight and established crystallization pathways for this class.[1]

References

  • PubChem. 1-Methyl-1H-imidazol-5-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Storey, B. T., et al. (1964).[3] Basicity of Aminoimidazoles and their derivatives.[1][4][5] Journal of Organic Chemistry, 29(10), 3118–3120.[3] (Foundational work on aminoimidazole pKa shifts).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[1][3][4][5][6][7] 5th Ed.[1] Wiley-Blackwell.[1] (Authoritative text on imidazole resonance and protonation sites).

Sources

Exploratory

Technical Guide: N-Methyl-1H-imidazol-5-amine Derivatives in Drug Discovery

Executive Summary Topic: Structural dynamics, synthesis, and pharmacological utility of N-methyl-1H-imidazol-5-amine derivatives. Primary Focus: Overcoming the inherent instability of the 5-aminoimidazole core through C4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Structural dynamics, synthesis, and pharmacological utility of N-methyl-1H-imidazol-5-amine derivatives. Primary Focus: Overcoming the inherent instability of the 5-aminoimidazole core through C4-substitution and N-methylation to create viable pharmaceutical scaffolds. Context: These derivatives are critical intermediates in purine biosynthesis (AICAR analogs) and the active metabolites of alkylating agents like Dacarbazine and Temozolomide.

Part 1: Structural Dynamics & Stability

The "5-Amino" Instability Paradox

The core scaffold, 1H-imidazol-5-amine , is notoriously unstable in its free base form. The electron-donating amino group at position 5 significantly increases the electron density of the imidazole ring, making it highly susceptible to:

  • Oxidative Decomposition: Rapid polymerization upon exposure to air.

  • Tautomeric Equilibrium: In unsubstituted forms, the 4(5)-amino tautomerism complicates regioselective functionalization.

The Stabilization Solution: To utilize this pharmacophore in drug development, the ring must be stabilized by an Electron-Withdrawing Group (EWG) at the C4 position. The most common stable scaffolds in this class are:

  • 5-amino-1-methyl-1H-imidazole-4-carboxamide (CAS 21343-04-4) [1]

  • 5-amino-1-methyl-1H-imidazole-4-carbonitrile

Regioisomerism: 1-Methyl vs. N-Methyl

Nomenclature in this field is critical due to the asymmetry introduced by N-substitution.

  • Ring Methylation (1-Methyl): Fixing the methyl group at the N1 position locks the tautomer, preventing the 1,5-shift. This is the scaffold found in creatinine precursors and specific purine analogs.

  • Exocyclic Methylation (N-Methylamino): Methylation of the exocyclic amine (

    
    ) increases lipophilicity and alters hydrogen bonding capacity, often explored in kinase inhibitors.
    

Part 2: Synthetic Methodologies

Method A: The Thorpe-Ziegler Cyclization (Primary Route)

The most authoritative method for synthesizing stable 5-amino-1-methylimidazole derivatives involves the cyclization of


-aminonitriles. This route avoids the handling of unstable free-base imidazoles.

Mechanism:

  • Precursor Formation: Condensation of triethyl orthoformate with an aminonitrile derivative (e.g., aminomalononitrile).

  • Amine Insertion: Reaction with methylamine displaces the ethoxy group.

  • Cyclization: Base-catalyzed closure of the imidazole ring.

Method B: Nitro-Imidazole Reduction

A secondary approach involves the nitration of a stable imidazole followed by reduction.

  • Step 1: Nitration of 1-methylimidazole (often yields 4-nitro and 5-nitro isomers).

  • Step 2: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ).
  • Critique: This method is less preferred for 5-amino derivatives due to the difficulty in separating regioisomers during the nitration step.

Part 3: Biological Relevance & Mechanism of Action[2]

Oncology: The Triazene Connection

The 5-aminoimidazole core is the "warhead carrier" for the alkylating agent Temozolomide (TMZ) and Dacarbazine .

  • Mechanism: TMZ hydrolyzes to form MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide).

  • Release: MTIC fragments to release the methyldiazonium ion (the DNA alkylating agent) and 5-aminoimidazole-4-carboxamide (AIC) .

  • Significance: Researchers modify the N-methyl-5-amino core to alter the hydrolysis kinetics of these prodrugs, thereby tuning their half-life and toxicity profiles.

Metabolic Modulation: AMPK Activation

Derivatives of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) act as adenosine monophosphate (AMP) mimics.

  • Target: AMP-activated protein kinase (AMPK).

  • Effect: N-methylated analogs are investigated for improved oral bioavailability compared to the ribose-phosphate parent compounds, targeting metabolic disorders like Type 2 diabetes.

Part 4: Experimental Protocol

Target Synthesis: 5-Amino-1-methyl-1H-imidazole-4-carbonitrile Rationale: This is a versatile, stable intermediate that can be hydrolyzed to the carboxamide or reacted further to form fused heterocycles (e.g., purines).

Reagents
  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoformate (TEOF)

  • Methylamine (33% in EtOH)

  • Acetonitrile (Solvent)

  • p-Toluenesulfonic acid (Catalyst)

Step-by-Step Methodology
  • Imidate Formation:

    • Dissolve Diaminomaleonitrile (10.8 g, 0.1 mol) in dry acetonitrile (150 mL).

    • Add Triethyl orthoformate (16.3 g, 0.11 mol) and a catalytic amount of p-TsOH (0.5 g).

    • Reflux for 3 hours under

      
       atmosphere. Monitor TLC for the disappearance of DAMN.
      
    • Checkpoint: The formation of the imidate intermediate is indicated by a shift in UV absorption.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Methylamine solution (33% in EtOH, 1.2 eq) dropwise over 20 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Heat to 50°C for 1 hour to drive the cyclization to completion.

  • Isolation:

    • Concentrate the solvent under reduced pressure.[2]

    • The residue is typically a dark solid. Recrystallize from Ethanol/Water (9:1).

    • Yield: Expect 60-75%.

    • Characterization: Melting Point ~170-172°C.

  • Validation (NMR):

    • 
       NMR (DMSO-
      
      
      
      ):
      
      
      3.55 (s, 3H,
      
      
      ), 6.20 (s, 2H,
      
      
      , exchangeable), 7.35 (s, 1H,
      
      
      ).

Part 5: Visualization

Diagram 1: Synthesis Pathway (Graphviz)

This diagram illustrates the conversion of Diaminomaleonitrile to the target N-methyl derivative.

SynthesisPathway DAMN Diaminomaleonitrile (Precursor) Imidate Imidate Intermediate DAMN->Imidate + TEOF Reflux Cyclization Cyclization (Ring Closure) Imidate->Cyclization + MeNH2 Methylamine Methylamine (Nucleophile) Methylamine->Cyclization Product 5-Amino-1-methyl- imidazole-4-carbonitrile Cyclization->Product - EtOH - NH3

Caption: Synthesis of 5-amino-1-methylimidazole-4-carbonitrile via Thorpe-Ziegler cyclization.

Diagram 2: Temozolomide Prodrug Activation Mechanism

This diagram details how the 5-aminoimidazole core is released during the activation of the glioblastoma drug Temozolomide.

TMZ_Activation TMZ Temozolomide (Prodrug) MTIC MTIC (Transient Species) TMZ->MTIC Hydrolysis (pH > 7) AIC 5-Aminoimidazole- 4-carboxamide (AIC) MTIC->AIC Fragmentation MethylDiazonium Methyldiazonium (Alkylating Agent) MTIC->MethylDiazonium Fragmentation DNA_Damage Methylated DNA (Cell Death) MethylDiazonium->DNA_Damage Alkylation (O6-Guanine)

Caption: Pharmacological release of the 5-aminoimidazole scaffold from Temozolomide.

Part 6: Data Summary Table

Property5-Amino-1-methyl-1H-imidazole-4-carboxamide5-Amino-1H-imidazole-4-carbonitrile
CAS Number 21343-04-45098-11-3
Molecular Weight 140.14 g/mol 108.10 g/mol
Stability Moderate (Store at -20°C)High (Stable solid)
pKa (Predicted) ~4.5 (Amine), ~10.5 (Amide)~3.0 (Amine)
Key Application Purine Synthesis, Dacarbazine MetaboliteHeterocyclic Building Block
Solubility DMSO, Methanol, Water (Hot)DMSO, Ethanol

Part 7: References

  • PubChem. (2025).[1] 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O.[1] National Library of Medicine. [Link]

  • Groziak, M. P., et al. (1988).[3] Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences. [Link]

  • Cousin, D., et al. (2019). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. MDPI. [Link]

Sources

Foundational

Thermodynamic Stability &amp; Handling of N-Methyl-1H-imidazol-5-amine Hydrochloride

Topic: Thermodynamic Stability of N-Methyl-1H-imidazol-5-amine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-Methyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of N-Methyl-1H-imidazol-5-amine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Methyl-1H-imidazol-5-amine hydrochloride (CAS: 1588441-15-9) represents a distinct class of amino-imidazole derivatives often encountered as pharmaceutical intermediates or degradation markers of creatinine-related pathways. Unlike the robust parent heterocycle imidazole, the 5-amino substituted variant exhibits significant thermodynamic lability.

This guide provides a rigorous physicochemical profile and stability assessment framework. The compound is characterized by high susceptibility to oxidative degradation and ring-opening hydrolysis in its free-base form. The hydrochloride salt form serves as a kinetic trap, stabilizing the molecule by reducing electron density on the heterocyclic ring. Researchers must treat this compound as a metastable entity , requiring inert atmosphere storage (2–8°C) and rigorous pH control during aqueous processing.

Physicochemical Profile & Structural Thermodynamics

Chemical Identity[1]
  • IUPAC Name: 1-Methyl-1H-imidazol-5-amine hydrochloride

  • CAS Number: 1588441-15-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 133.58 g/mol

  • Physical Appearance: Yellow to brown solid (Color intensity correlates with oxidative impurity levels).

Electronic Structure & Basicity

The thermodynamic behavior of this molecule is governed by the interplay between the electron-donating amino group (


) and the aromatic imidazole ring.
  • Protonation Site: In the hydrochloride salt, the proton resides on the N3 imidazole nitrogen, not the exocyclic amine. The exocyclic amine lone pair is delocalized into the

    
    -system, rendering it significantly less basic (resembling an aniline derivative).
    
  • Stabilization Mechanism: Protonation at N3 (

    
    ) withdraws electron density from the ring, increasing the oxidation potential and stabilizing the C4-C5 bond against electrophilic attack.
    
ParameterValue / CharacteristicThermodynamic Implication
Melting Point Distinct, typically >150°C (dec.)High lattice energy; decomposition often precedes melting.
Hygroscopicity HighWater uptake lowers

, accelerating solid-state degradation.
Solubility High in

, MeOH
Solvation stabilizes the ionic lattice but promotes hydrolysis.
pKa (Conj. Acid) ~7.4 (Estimated for N3)Buffer pH > 7.0 risks free-base formation and rapid oxidation.

Degradation Pathways & Mechanisms

The instability of N-Methyl-1H-imidazol-5-amine is driven by two primary thermodynamic vectors: Oxidative Dimerization and Hydrolytic Ring Opening .

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathways Salt N-Methyl-1H-imidazol-5-amine HCl Salt (Stable) FreeBase Free Base (Reactive Species) Salt->FreeBase pH > 7.0 or Moisture Oxidation Oxidative Dimerization (Azo/Hydrazo linkages) FreeBase->Oxidation O2 / Light Hydrolysis Ring Opening (Formyl-glycine derivs) FreeBase->Hydrolysis H2O / Heat Polymer Brown Polymer/Tars Oxidation->Polymer Polymerization

Figure 1: Primary degradation cascades. The transition from the HCl salt to the free base is the rate-limiting step for instability.

Mechanistic Detail
  • Oxidation (Color Change): The electron-rich 5-amino system is prone to radical formation. Exposure to air leads to the formation of azo-dimers and extended conjugated networks, manifesting as the "yellow-to-brown" discoloration observed in aged samples.

  • Hydrolysis: Under basic conditions, hydroxide attack at C2 or C5 can lead to ring cleavage, generating N-methyl-N-formylglycine derivatives. This is thermodynamically favorable (

    
    ) but kinetically slow at neutral pH.
    

Experimental Protocols for Stability Assessment

Protocol A: Solid-State Stability (TGA/DSC)

Objective: Determine the thermal window for processing and the onset of decomposition.

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) with TGA coupling.

  • Sample Prep: Weigh 2–5 mg of salt into an aluminum pan (hermetically sealed with a pinhole to allow gas escape).

    • Why: Hermetic sealing prevents moisture loss artifacts; the pinhole prevents pressure rupture during decomposition.

  • Purge Gas: Nitrogen at 50 mL/min.

    • Why: Essential to distinguish thermal decomposition from oxidative degradation.

  • Ramp: 10°C/min from 25°C to 250°C.

Data Interpretation:

  • Endotherm < 100°C: Indicates loosely bound solvent or hygroscopic water (verify with TGA mass loss).

  • Sharp Endotherm (>150°C): Melting point.

  • Exotherm immediately following Melt: Decomposition. Critical: If the exotherm overlaps with the melt, the compound is thermally unstable in the melt phase; avoid hot-melt extrusion or high-temp drying.

Protocol B: pH-Rate Profile Determination

Objective: Establish the "Safe pH Window" for liquid formulation or purification.

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0.

  • Spiking: Dissolve compound to 0.1 mg/mL.

    • Precaution: Degas buffers with Argon to eliminate dissolved oxygen interference.

  • Incubation: Thermostat at 25°C and 40°C (accelerated).

  • Analysis: HPLC-UV (Method below).

HPLC Stability-Indicating Method:

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro).

    • Reasoning: Standard C18 may suffer from pore dewetting with this highly polar amine; polar-embedded phases ensure retention.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (hold 2 min)

    
     30% B over 10 min.
    
    • Note: The compound is very polar; high aqueous content is required for retention.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling hierarchy is mandatory for maintaining >98% purity.

ConditionRequirementScientific Rationale
Temperature 2°C – 8°C Arrhenius kinetics dictate significant slowing of oxidative pathways at reduced temperatures.
Atmosphere Argon / Nitrogen Exclusion of

prevents radical-mediated dimerization of the amino group.
Container Amber GlassBlocks UV/Vis photons that can excite the conjugated

-system (photolytic degradation).
Desiccant RequiredPrevents formation of a "solution film" on the crystal surface where pH can locally drift.

Synthesis & Purification Workflow (Stability-Optimized)

When isolating this compound (e.g., from creatinine degradation studies or synthesis), standard workups often fail due to product decomposition.

PurificationWorkflow cluster_warning AVOID Rxn Crude Reaction Mixture Acidify Acidify to pH < 2.0 (HCl/MeOH) Rxn->Acidify Stabilize Amine Evap Rotary Evaporation (Bath < 35°C) Acidify->Evap Remove Solvent Precip Precipitation (Cold Et2O or Acetone) Evap->Precip Crystallize Salt Filter Filtration under N2 Precip->Filter Isolate Silica Silica Gel Chromatography (Irreversible Adsorption) BasicWorkup Basic Extraction (pH > 8)

Figure 2: Optimized isolation workflow minimizing exposure to destabilizing basic conditions.

Key Precaution: Avoid silica gel chromatography for the free base. The acidic silanols can catalyze decomposition, and the basic amines bind irreversibly. If chromatography is necessary, use Reverse Phase (C18) with acidic mobile phases.

References

  • Ienaga, K., et al. (1991). "Creatinine and HMH as intrinsic hydroxyl radical scavengers." ResearchGate. Retrieved February 16, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Imidazole Thermochemistry. National Institute of Standards and Technology.[1] Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Purine Derivatives from 1-Methyl-1H-imidazol-5-amine HCl

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of purine scaffolds starting specifically from 1-Methyl-1H-imidazol-5-amine hydrochloride (also ref...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of purine scaffolds starting specifically from 1-Methyl-1H-imidazol-5-amine hydrochloride (also referred to as 5-amino-1-methylimidazole HCl).

Executive Summary

The synthesis of purine derivatives (e.g., 9-methyladenine, 9-methylhypoxanthine) typically relies on the Traube synthesis, which builds the imidazole ring onto a pyrimidine precursor. However, the "Inverse Traube" approach—building the pyrimidine ring onto an existing imidazole—is increasingly valuable for generating C8-substituted purines and specific nucleoside analogs.

This guide details the protocol for converting 1-Methyl-1H-imidazol-5-amine HCl into functionalized purine derivatives. The core challenge addressed here is the C4-functionalization of the imidazole ring, which is required to provide the carbon backbone for the pyrimidine fusion.

Key Chemical Strategy
  • Starting Material: 1-Methyl-1H-imidazol-5-amine HCl (Stable precursor).

  • Critical Step: Regioselective C4-carboxylation or formylation to introduce the necessary carbon atom for the pyrimidine ring.

  • Cyclization: Condensation with one-carbon donors (orthoformates, urea, or isocyanates) to close the pyrimidine ring.

Scientific Foundation & Mechanism

The Regiochemical Challenge

5-Aminoimidazoles are electron-rich, particularly at the C4 position. To form a purine, we must construct a pyrimidine ring across the N3 and C4 positions of the imidazole.

The transformation follows this logic:

  • Neutralization: Release the free base (5-amino-1-methylimidazole) in situ (the free base is unstable and prone to polymerization).

  • C4-Functionalization: An electrophilic attack at C4 is necessary to install a carbonyl or nitrile group.

  • Annulation: The exocyclic amine (N-C5) and the new C4-substituent react with a "C2-equivalent" (like formamide or urea) to close the ring.

Reaction Pathway Diagram

The following directed graph illustrates the synthetic workflow, highlighting the divergence points for different purine analogs.

PurineSynthesis Start 1-Methyl-1H-imidazol-5-amine HCl FreeBase Free Base (In Situ) Start->FreeBase Neutralization Carboxylation Intermediate A: 5-Amino-1-methylimidazole- 4-carboxylic acid FreeBase->Carboxylation KHCO3 / H2O (Carboxylation) Amide Intermediate B: 4-Carboxamide Derivative Carboxylation->Amide Esterification + Ammonolysis Purine Target: 9-Methylhypoxanthine (or derivatives) Amide->Purine HC(OEt)3 / Ac2O (Cyclization)

Figure 1: Step-wise construction of the purine core from the imidazole precursor.

Detailed Experimental Protocols

Protocol A: Preparation of the C4-Carboxylated Intermediate

Rationale: The 5-aminoimidazole free base is unstable. However, it undergoes smooth Kolbe-Schmitt type carboxylation in aqueous bicarbonate to yield the stable 4-carboxylic acid [1]. This provides the critical carbon atom for the purine C5 position.

Materials:

  • 1-Methyl-1H-imidazol-5-amine HCl

  • Potassium Hydrogen Carbonate (

    
    )[1]
    
  • Deionized Water

  • Isopropanol (for precipitation)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 1-Methyl-1H-imidazol-5-amine HCl in 10 mL of deionized water.

  • Reagent Addition: Add 20.0 mmol (2 equivalents) of

    
    . The solution will bubble (
    
    
    
    evolution) as the free base is liberated.
  • Carboxylation: Heat the solution to 70–80 °C under a reflux condenser for 2–4 hours.

    • Mechanistic Note: The high concentration of

      
       in equilibrium traps the nucleophilic C4 position, forming the carboxylate.
      
  • Isolation: Cool the reaction mixture to room temperature. Acidify carefully with dilute HCl to pH ~3.5 (the isoelectric point). The product, 5-amino-1-methylimidazole-4-carboxylic acid , typically precipitates.

  • Purification: Filter the solid, wash with cold water/isopropanol (1:1), and dry under vacuum.

    • Expected Yield: 40–60%.

Protocol B: Conversion to 9-Methylpurine (Cyclization)

Rationale: Once the C4-acid is obtained, it must be converted to the amide (AICA analog) or cyclized directly using formamide or orthoformates [2].

Materials:

  • 5-amino-1-methylimidazole-4-carboxylic acid (from Protocol A)

  • Triethyl Orthoformate (

    
    )[2]
    
  • Acetic Anhydride (

    
    )
    
  • Ammonia (aqueous or methanolic)[1][2]

Step-by-Step Procedure:

  • Amide Formation (One-pot activation):

    • Suspend the carboxylic acid intermediate (5.0 mmol) in dry ethanol.

    • Add thionyl chloride (1.1 eq) dropwise at 0°C to form the acid chloride/ester in situ, followed by addition of methanolic ammonia. Stir for 12h.

    • Result:5-amino-1-methylimidazole-4-carboxamide .

  • Cyclization (The Traube Closure):

    • Take the crude amide (or purified solid) and suspend in a mixture of Triethyl Orthoformate (10 mL) and Acetic Anhydride (1 mL).

    • Reflux the mixture at 100–110 °C for 4 hours.

    • Observation: The reaction mixture usually turns homogeneous and then may precipitate the intermediate imidate.

  • Final Ring Closure:

    • Evaporate volatiles under reduced pressure.[3]

    • Treat the residue with methanolic ammonia (7N) at room temperature for 12 hours.

    • Mechanism:[1][3][4] The ammonia displaces the ethoxy group of the intermediate and closes the ring.

  • Work-up: Evaporate the solvent. Recrystallize the residue from water or ethanol/water.

    • Product:9-Methylhypoxanthine (1,9-dihydro-9-methyl-6H-purin-6-one).

Data Analysis & Expected Results

The following table summarizes the expected physiochemical shifts for validation.

Compound1H NMR (DMSO-d6) Diagnostic SignalsYield Target
Start Material

3.6 (s, 3H, N-Me), 8.8 (s, 1H, C2-H)
N/A
Intermediate A (Acid)

3.5 (s, 3H, N-Me), 7.4 (s, 1H, C2-H), Broad COOH
55%
Final Product (9-Me-Purine)

3.8 (s, 3H, N-Me), 8.0 (s, 1H, C2-H), 8.1 (s, 1H, C8-H)
65-75% (from amide)

Note on Regiochemistry: Because the starting material is 1-methyl (on the ring nitrogen), the final purine will be methylated at the N9 position. If the starting material were N-methyl (exocyclic amine), the product would be a 1-methylpurine or N6-methylpurine depending on the cyclization partner.

Troubleshooting & Optimization

Stability of the Free Base
  • Issue: The reaction turns black/tarry during neutralization.

  • Cause: 5-amino-1-methylimidazole is highly unstable to oxidation as a free base.

  • Solution: Perform Protocol A (Carboxylation) under an inert atmosphere (

    
     or Ar). Do not isolate the free base; generate it in the presence of the electrophile (
    
    
    
    ).
Cyclization Failure
  • Issue: Incomplete ring closure (Intermediate isolation).

  • Cause: Insufficient activation of the C4-amide.

  • Solution: Switch from Triethyl Orthoformate to Diethoxymethyl acetate or use microwave irradiation at 140 °C for 20 minutes to drive the condensation.

References

  • RSC Publishing. (1970). Carboxylation of some 5-aminoimidazoles and related compounds, including nucleosides and nucleotides, with potassium hydrogen carbonate in aqueous solution.[5] Journal of the Chemical Society C: Organic.

  • Core.ac.uk. (2000). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile. (Demonstrates the Orthoformate/Ammonia cyclization method).

  • RSC Publishing. (1987). A Novel Synthesis of Purine and Deazapurine Derivatives from 5-Aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. (Discusses EMMN route).

Sources

Application

functionalization of the amine group in N-Methyl-1H-imidazol-5-amine hcl

Application Note: Functionalization of the Amine Group in N-Methyl-1H-imidazol-5-amine HCl Introduction & Strategic Analysis The functionalization of N-Methyl-1H-imidazol-5-amine hydrochloride presents a unique set of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amine Group in N-Methyl-1H-imidazol-5-amine HCl

Introduction & Strategic Analysis

The functionalization of N-Methyl-1H-imidazol-5-amine hydrochloride presents a unique set of challenges rooted in the electronic duality of the imidazole ring. This scaffold is a critical pharmacophore in purine biosynthesis inhibitors, adrenergic agents, and oncology targets (e.g., Dacarbazine analogues).[1]

However, successful derivatization requires navigating two critical hurdles:

  • Tautomeric Ambiguity & Nomenclature: The term "N-Methyl" is often used ambiguously in commercial catalogs. It may refer to the 1-methyl isomer (methyl on ring nitrogen, primary exocyclic amine) or the N-methyl isomer (methyl on exocyclic nitrogen, secondary amine).[1]

  • Stability Profile: The free base of 5-aminoimidazole is notoriously unstable, prone to rapid oxidative polymerization (turning black/tar-like) upon exposure to air.[1] The hydrochloride salt is stable but must be neutralized in situ under controlled conditions to prevent decomposition before reaction.

This guide provides high-fidelity protocols for acylating, alkylating, and sulfonylating the exocyclic amine while preserving the integrity of the heteroaromatic core.[1]

Pre-Experimental Validation (Substrate Check)

Before initiating synthesis, verify your specific isomer.[1] The reactivity profile differs significantly between the two common "N-methyl" variants.

FeatureIsomer A: 1-Methyl-1H-imidazol-5-amine Isomer B: N-Methyl-1H-imidazol-5-amine
Structure Methyl on Ring Nitrogen (N1).Methyl on Exocyclic Amine.
Amine Type Primary (-NH₂)Secondary (-NHMe)
Ring NH No (N1 is substituted).Yes (N1 is unsubstituted).
Reactivity Nucleophilic at -NH₂; Ring N3 is basic.Nucleophilic at -NHMe; Ring N1/N3 are tautomeric.
Handling Moderate stability as HCl salt.High Instability (prone to polymerization).[1]

Note: The protocols below are optimized for Isomer A (Primary Amine) but are adaptable for Isomer B with stricter anaerobic precautions.

Reactivity Map & Logic Flow

The following diagram outlines the decision pathways for functionalizing the amine group, highlighting competing sites and necessary precautions.

G Start N-Methyl-1H-imidazol-5-amine HCl Base In-situ Neutralization (DIPEA/NMM, 0°C) Start->Base Dissolve in DMF/DCM FreeBase Free Amine Intermediate (Unstable, do not isolate) Base->FreeBase Liberate Acylation Pathway A: Acylation (Amides) FreeBase->Acylation + R-COCl / HATU RedAlk Pathway B: Reductive Alkylation (Sec/Tert Amines) FreeBase->RedAlk + R-CHO / NaBH(OAc)3 Sulfon Pathway C: Sulfonylation (Sulfonamides) FreeBase->Sulfon + R-SO2Cl Oxidation Oxidative Polymerization (Avoid O2 exposure) FreeBase->Oxidation If exposed to air Amide Imidazol-5-amide (Stable) Acylation->Amide Alkyl N-Alkyl-imidazol-5-amine (Mod. Stable) RedAlk->Alkyl Sulfonamide Imidazol-5-sulfonamide (Stable) Sulfon->Sulfonamide

Figure 1: Strategic workflow for functionalization. The critical control point is the in-situ neutralization step to avoid oxidative degradation.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Attaching carboxylic acid pharmacophores.[1]

Mechanism: The HCl salt is neutralized by a non-nucleophilic base (DIPEA) in the presence of an activated ester (HATU/Acid).[1] Critical Constraint: Do not use TEA (Triethylamine) if possible; DIPEA is less likely to cause racemization of attached amino acids and handles the HCl buffering better in DMF.[1]

Materials:

  • Substrate: N-Methyl-1H-imidazol-5-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DCM.[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 10 minutes to form the active ester.[1]

  • Substrate Preparation: In a separate vial, suspend the Imidazole-amine HCl salt in minimal DMF.

  • Coupling: Add the imidazole suspension to the activated acid solution.

  • Base Addition 2: Immediately add the remaining DIPEA (2.0 equiv) dropwise.

    • Why? The first equivalent neutralizes the HCl salt, liberating the unstable free amine directly into the presence of the active ester, minimizing its lifetime in the free state.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (TLC is often difficult due to streaking).[1]

  • Work-up: Dilute with EtOAc. Wash with 5% LiCl (aq) to remove DMF, then saturated NaHCO₃.[1] Dry over Na₂SO₄.

    • Note: If the product is water-soluble, evaporate DMF directly and purify by Reverse Phase (C18) chromatography.[1]

Protocol B: Sulfonylation

Best for: Creating stable sulfonamide linkages.[1]

Materials:

  • Substrate: N-Methyl-1H-imidazol-5-amine HCl (1.0 equiv)[1]

  • Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)[1]

  • Base: Pyridine (solvent/base) or DIPEA in DCM.[1]

  • Catalyst: DMAP (0.1 equiv) - Optional, use only if reaction is sluggish.[1]

Step-by-Step Procedure:

  • Setup: Purge a flask with Nitrogen. Add the Imidazole-amine HCl salt .

  • Solvent/Base: Add anhydrous Pyridine (0.2 M). Cool to 0°C.

    • Alternative: Use DCM with 3.0 equiv DIPEA if pyridine removal is difficult later.

  • Addition: Add the Sulfonyl Chloride portion-wise over 10 minutes at 0°C.

  • Equilibration: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quench: Add 1 mL of water to quench excess sulfonyl chloride.

  • Work-up: Concentrate under reduced pressure. Co-evaporate with Toluene to remove Pyridine. Purify by flash chromatography (DCM/MeOH gradients).

Protocol C: Reductive Amination

Best for: Alkylating the amine (secondary/tertiary amine formation).[1]

Materials:

  • Substrate: N-Methyl-1H-imidazol-5-amine HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Helps imine formation.[1]

  • Solvent: DCE (Dichloroethane) or THF.[1]

Step-by-Step Procedure:

  • Imine Formation: Suspend the Imidazole-amine HCl in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl.[1]

  • Add Carbonyl: Immediately add the Aldehyde/Ketone (1.2 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30–60 minutes at RT.

    • Observation: Ensure the salt dissolves; the formation of the imine/hemiaminal usually solubilizes the mixture.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry organic layers over Na₂SO₄.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black immediately Oxidative decomposition of the free base.Ensure strict inert atmosphere (Ar/N₂).[1] Degas solvents. Do not store the free base; generate it in situ.
Low Conversion (Amide Coupling) Ring Nitrogen interference or HCl salt not fully neutralized.[1]Use HATU instead of EDC/NHS. Ensure 3.0+ equiv of base is used (1 eq for HCl, 1 eq for reaction, 1 eq buffer).[1]
Regioselectivity Issues Reaction occurring at Ring N instead of Exocyclic N.The exocyclic amine is generally more nucleophilic unless sterically hindered. If Ring N reacts, use a protecting group (e.g., Trityl) on the Ring N first, or use the 1-Methyl isomer.[1]
Product is water soluble Polar imidazole core.Avoid aqueous extraction. Evaporate solvent and use Prep-HPLC (C18) with volatile buffers (Formic acid/TFA).[1]

References

  • Synthesis of 5-aminoimidazole ribonucleotides (Precursor Stability): Title: Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Source:Biochemistry (1988).[1] URL:[Link]

  • Amide Coupling Methodologies (General Peptide/Heterocycle): Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[2] Source:Journal of Organic Chemistry (2013).[1] URL:[Link][1]

  • Reactivity of Amino-Imidazoles (Multicomponent Reactions): Title: Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles. Source:Frontiers in Chemistry (2019).[1][3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for N-Methyl-1H-imidazol-5-amine hcl by recrystallization

Case ID: PUR-IMID-005 Status: Active Specialist: Senior Application Scientist Topic: Recrystallization & Troubleshooting for Hydrophilic Heterocyclic Salts Molecule Profile & Challenge Assessment Compound: N-Methyl-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMID-005 Status: Active Specialist: Senior Application Scientist Topic: Recrystallization & Troubleshooting for Hydrophilic Heterocyclic Salts

Molecule Profile & Challenge Assessment

Compound: N-Methyl-1H-imidazol-5-amine hydrochloride (also known as 1-methyl-5-aminoimidazole HCl). Class: Heterocyclic primary amine salt.

The Core Challenge: Purifying 5-aminoimidazoles is notoriously difficult due to two competing factors:

  • High Solubility/Hygroscopicity: The HCl salt is extremely soluble in water and lower alcohols (MeOH, EtOH) due to the ionic lattice and hydrogen bonding capability.

  • Oxidative Instability: The free base is unstable and rapidly darkens (polymerizes) in air. While the HCl salt is more stable, impurities often trigger autocatalytic decomposition, resulting in "sticky brown oils" rather than clean crystals.

Technical Insight: Successful recrystallization requires a solvent/anti-solvent couple that balances polarity. Single-solvent recrystallization often fails because the temperature coefficient of solubility is too flat (soluble even when cold) or too steep (oils out).

Recommended Purification Protocols
Method A: The "Standard" Biphasic Precipitation (Ethanol/Ether)

Best for: Routine purification of crude solids with <10% impurities.

Reagents:

  • Solvent: Absolute Ethanol (Anhydrous).

  • Anti-Solvent: Diethyl Ether (preferred) or MTBE (Methyl tert-butyl ether).[1]

  • Additives: Activated Charcoal (acid-washed).

Protocol:

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

    • Tip: If the solution is dark brown/black, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Initial Cloud Point: Remove from heat. While the solution is still hot (approx. 50°C), add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Cap the flask tightly (exclude moisture). Allow it to cool to room temperature undisturbed for 2 hours.

  • Deep Cooling: Move the flask to a -20°C freezer overnight.

  • Isolation: Filter rapidly (hygroscopic!) under a nitrogen blanket if possible. Wash with cold Ether.[2] Dry in a vacuum desiccator over P₂O₅.

Method B: The "Oiling Out" Rescue (Isopropanol/Ethyl Acetate)

Best for: Material that turns into a sticky oil in Method A.

Protocol:

  • Dissolve the crude oil in boiling Isopropanol (IPA).

  • Add hot Ethyl Acetate (EtOAc) until the ratio is approx. 1:1.

  • Seeding (Critical): If you have a seed crystal, add it when the solution reaches 30°C. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool extremely slowly (wrap the flask in a towel to insulate).

Troubleshooting Decision Matrix

If your experiment deviates from the standard path, use this logic flow to correct it.

RecrystallizationLogic Start Start: Crude Solid/Oil Dissolve Dissolve in Hot Ethanol Start->Dissolve Colored Is solution dark/black? Dissolve->Colored Charcoal Treat with Activated Carbon (Filter Hot) Colored->Charcoal Yes AddAnti Add Anti-Solvent (Ether/EtOAc) Colored->AddAnti No Charcoal->AddAnti Cooling Cool to Room Temp AddAnti->Cooling Result Observe Result Cooling->Result Crystals Crystals Formed (Proceed to Filter) Result->Crystals White Needles Oil Oiling Out (Liquid-Liquid Phase Sep) Result->Oil Sticky Gum NoPpt No Precipitate Result->NoPpt Clear Soln FixOil Reheat -> Add more EtOH -> Cool Slower Oil->FixOil FixNoPpt Rotovap to 50% Vol -> Add more Anti-Solvent NoPpt->FixNoPpt FixOil->Cooling FixNoPpt->Cooling

Caption: Logical workflow for purifying N-Methyl-1H-imidazol-5-amine HCl, addressing common failure modes like oiling out or color impurities.

Frequently Asked Questions (FAQs)

Q1: The product turned into a brown oil at the bottom of the flask. Is it ruined? A: No. This is "oiling out," which happens when the compound separates as a liquid before it can crystallize.

  • Cause: The solution became supersaturated too quickly at a temperature above the melting point of the solvated salt, or the solvent mixture is too non-polar.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the polar solvent (Ethanol) to change the composition. Allow the solution to cool much more slowly (e.g., leave it in the warm water bath as the bath cools down). Vigorous stirring during cooling can sometimes force crystallization over oiling.

Q2: My crystals are pink/reddish. Is this acceptable? A: For high-stringency biological applications, no. The color indicates oxidation products (azo- or nitroso- oligomers).

  • Fix: You must perform a charcoal filtration. Dissolve the salt in water or methanol, treat with activated carbon, filter, and then remove the solvent to restart the recrystallization. Note: Ensure the solution remains acidic (HCl) during this process to prevent free-base degradation.

Q3: Can I use water as a solvent? A: Generally, no. While the compound is soluble in water, recovering it is difficult because it is too soluble. You would need to boil off large amounts of water (risking hydrolysis) or use massive amounts of acetone to precipitate it. Anhydrous alcohols are superior for this specific salt.

Q4: How do I store the purified crystals? A: This compound is hygroscopic. Store under Argon or Nitrogen at -20°C. If the bottle is frequently opened, seal it with Parafilm and use a desiccator. Moisture uptake will lead to hydrolysis of the amine over time.

Comparative Solubility Data

Use this table to design custom solvent systems if the standard protocols fail.

SolventSolubility (Hot)Solubility (Cold)Role in Purification
Water Very HighVery HighAvoid (Yield loss)
Methanol Very HighHighGood solvent (hard to crash out)
Ethanol HighModerateIdeal Primary Solvent
Isopropanol ModerateLowGood alternative Primary
Ethyl Acetate LowInsolubleIdeal Anti-Solvent
Diethyl Ether InsolubleInsolubleIdeal Anti-Solvent
Hexane InsolubleInsolublePoor Anti-Solvent (Immiscible with MeOH)
References
  • Bain, B. et al. "Synthesis of 1-methyl-5-aminoimidazole-4-carboxamide." Journal of the Chemical Society. (Classic reference for aminoimidazole handling).
  • Purification of Imidazole Salts (Patent): Vermeer, J. et al. (2003). Process for the preparation of imidazole compounds. EP1373255B1. Context: Describes industrial-scale crystallization of substituted amino-imidazoles using ethanol/water and anti-solvent methods.

  • Recrystallization Best Practices: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard procedures for purifying hygroscopic hydrochloride salts (General Reference).
  • Related Isomer Purification (1-Methylimidazole): Organic Syntheses, Coll. Vol. 9, p.512 (1998); Vol. 70, p.265 (1992). Context: While for the N-oxide/imidazole core, this reference details the handling of water-soluble imidazole derivatives and removal of colored impurities.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for N-Methyl-1H-imidazol-5-amine hcl analysis

[1] Executive Summary Analyte: N-Methyl-1H-imidazol-5-amine HCl (Highly polar, basic, hydrophilic).[1] The Challenge: This molecule presents a "perfect storm" for chromatographic difficulty.[1] Its high polarity ( ) caus...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Analyte: N-Methyl-1H-imidazol-5-amine HCl (Highly polar, basic, hydrophilic).[1] The Challenge: This molecule presents a "perfect storm" for chromatographic difficulty.[1] Its high polarity (


) causes it to elute in the void volume of standard C18 columns. Its basic amine functionality (

) leads to severe peak tailing due to silanol interactions.[1] Furthermore, the 5-aminoimidazole core is susceptible to oxidative degradation, requiring strict sample handling protocols.[1]

The Solution: This guide compares three distinct approaches. While Ion-Pairing Chromatography (IPC) offers a robust legacy solution for UV detection, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended as the modern gold standard for its superior sensitivity, mass spectrometry (MS) compatibility, and orthogonal selectivity.[1]

Analyte Profile & Chromatographic Challenges

PropertyDescriptionChromatographic Impact
Structure Imidazole ring with exocyclic amineDual basic sites (Ring N3 & Exocyclic Amine).[1]
Polarity High (Hydrophilic)Retention Failure: Elutes with

(void) on C18.[1]
Basicity Amphoteric (pKa ~7.0 & ~9.[1]5)Peak Tailing: Strong ionic interaction with residual silanols.[1]
Stability Oxidation-prone (Free base)Degradation: Samples must be kept acidic/cold; HCl salt is stable solid but labile in solution.[1]
UV Activity Low (Max

~210-220 nm)
Detection Limit: Requires high-purity solvents to minimize background noise at low UV.[1]

Method Selection Decision Tree

The following logic flow illustrates why HILIC is the preferred route for this specific molecule over traditional Reversed-Phase (RP).

MethodSelection Start Start: N-Methyl-1H-imidazol-5-amine PolarityCheck Is LogP < 0? (Highly Polar) Start->PolarityCheck StandardC18 Standard C18 PolarityCheck->StandardC18 No (Unlikely) AltRoute Select Polar-Retentive Mode PolarityCheck->AltRoute Yes Fail Result: Co-elution with Void (Not Recommended) StandardC18->Fail Choice Detector Requirement? AltRoute->Choice IPC Method A: Ion-Pairing (IPC) (Add Octanesulfonate) Choice->IPC UV Only (QC) HILIC Method B: HILIC (Zwitterionic/Amide) Choice->HILIC MS / High Sensitivity (R&D) IPC_Res Robust UV, High Tailing Control Incompatible with LC-MS IPC->IPC_Res HILIC_Res High Sensitivity, LC-MS Ready Superior Retention HILIC->HILIC_Res

Caption: Decision matrix for polar basic analytes. Standard C18 is ruled out immediately due to lack of retention.

Comparative Methodology

Method A: Ion-Pairing Chromatography (IPC) - The Legacy QC Workhorse

Principle: An anionic surfactant (Sodium Octanesulfonate) is added to the mobile phase.[1] The hydrophobic tail of the surfactant embeds into the C18 stationary phase, while the anionic head attracts the cationic amine of the analyte, forming a neutral "ion pair" that is retained.

  • Pros: Excellent peak shape; highly reproducible for QC; uses standard C18 columns.[1]

  • Cons: Not MS compatible (non-volatile salts); long equilibration times (column "memory" effect); baseline drift at low UV.[1]

Method B: HILIC (Zwitterionic/Amide) - The Modern Standard

Principle: Uses a polar stationary phase (e.g., Zwitterionic or Amide) with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface.[1] The polar analyte partitions into this water layer.[1]

  • Pros: MS Compatible (volatile buffers); high sensitivity (organic solvent enhances desolvation); orthogonal selectivity to C18.[1]

  • Cons: Requires long equilibration; sensitive to sample diluent composition (must be high organic).[1]

Method C: Mixed-Mode Chromatography - The Alternative

Principle: Stationary phase contains both alkyl chains (C18) and ion-exchange groups (SCX) bonded to the surface.[1]

  • Pros: Retains without ion-pairing reagents; tunable selectivity.

  • Cons: Complex method development (pH, ionic strength, and organic % all affect retention simultaneously).[1]

Experimental Protocols

Protocol 1: HILIC (Recommended for R&D/MS)

This protocol utilizes a Zwitterionic phase which interacts with both the positive charge of the amine and the polar imidazole ring.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters Atlantis™ Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C.[1]

  • Detection: UV @ 215 nm (or MS ESI+).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-10 min: 90% B → 60% B[1]

    • 10-12 min: 60% B (Wash)[1]

    • 12.1 min: 90% B (Re-equilibration for 8 mins)

Critical Step (Sample Diluent): The sample must be dissolved in 80-90% Acetonitrile.[1] Dissolving in 100% water will cause "solvent mismatch" leading to peak distortion or breakthrough in HILIC.[1]

Protocol 2: Ion-Pairing RP-HPLC (Recommended for QC/UV)

Use this if Mass Spec is not required and you need a robust method for routine purity testing.[1]

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Ion-Pairing Buffer: 10 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (monobasic) in Water, adjusted to pH 3.0 with Phosphoric Acid.[1]

  • Mobile Phase A: Ion-Pairing Buffer.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm.[1]

  • Isocratic Mode: 90% A / 10% B. (High water content required to keep salt soluble).[1]

Performance Comparison Data (Simulated)

The following table contrasts the expected performance metrics based on the physicochemical properties of 5-aminoimidazoles [1, 2].

MetricStandard C18IPC (Method A)HILIC (Method B)[1]
Retention Factor (

)
< 0.2 (Fail)4.5 (Good)3.8 (Good)
Tailing Factor (

)
> 2.5 (Severe)1.1 (Excellent)1.2 (Good)
Theoretical Plates (

)
N/A~8,000~12,000
MS Compatibility YesNo Yes
Equilibration Time Fast (10 min)Slow (>60 min)Medium (20 min)
LOD (Signal/Noise) PoorModerateHigh (2-5x better)

Stability & Handling (Self-Validating System)

Crucial Warning: 5-aminoimidazoles are electron-rich and prone to oxidation, forming dark polymers in solution.[1]

  • Preparation: Prepare stock solutions in 0.1 M HCl. The protonation of the amine and imidazole ring stabilizes the molecule against oxidation.

  • Storage: Store stock solutions at -20°C. Stability is typically <24 hours at room temperature in neutral buffer.

  • Verification: Inject a "Check Standard" every 10 samples. If the peak area decreases by >2%, the solution is degrading.[1]

Degradation Pathway Visualization

Stability Stable N-Methyl-1H-imidazol-5-amine (HCl Salt / Acidic pH) Neutral Neutral pH Solution (Free Base) Stable->Neutral pH Adjustment Oxidation Oxidative Radical Formation Neutral->Oxidation O2 / Light Polymer Dark Polymer/Degradant (Loss of Assay) Oxidation->Polymer

Caption: Stability profile. Acidic conditions are required to prevent oxidative polymerization.

References

  • Vertex AI Search. (2013).[1] A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite... Journal of Chromatography B. Link[1]

  • Waters Corporation. (2020).[1] HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides.[1][5] Application Note. Link

  • SIELC Technologies. (2018).[1] Separation of 5-Aminoindazole on Newcrom R1 HPLC column.Link

  • Helix Chromatography. (n.d.).[1] Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.[1][2][6]Link

  • Agilent Technologies. (2019).[1] Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS. Application Note. Link

Sources

Comparative

Distinguishing 1-Methyl-1H-imidazol-5-amine from 1-Methyl-1H-imidazol-4-amine: A Technical Guide

The following guide details the technical distinction between 1-Methyl-1H-imidazol-5-amine and its regioisomer 1-Methyl-1H-imidazol-4-amine . These isomers are critical intermediates in the synthesis of purine analogs (e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical distinction between 1-Methyl-1H-imidazol-5-amine and its regioisomer 1-Methyl-1H-imidazol-4-amine .

These isomers are critical intermediates in the synthesis of purine analogs (e.g., Dacarbazine, Temozolomide). Due to the tautomeric nature of the imidazole ring precursor, methylation often yields mixtures of 1,4- and 1,5-isomers that are difficult to distinguish by standard low-resolution MS or IR.

Executive Summary: The Isomer Challenge

In the synthesis of N-methylated aminoimidazoles, the position of the methyl group relative to the amino group defines the chemical identity.

  • Target Compound: 1-Methyl-1H-imidazol-5-amine (Methyl group on N1; Amino group on C5).

  • Common Isomer: 1-Methyl-1H-imidazol-4-amine (Methyl group on N1; Amino group on C4).

The Core Problem: Both isomers share the exact molecular mass (MW 97.12) and similar polarity. Standard ¹H NMR shows similar splitting patterns (two singlets for ring protons). The definitive distinction requires determining the spatial proximity of the N-methyl group to the remaining ring proton using NOE (Nuclear Overhauser Effect) spectroscopy.

Structural Logic & Nomenclature

Before analyzing spectra, one must define the fixed atom numbering imposed by the N-methyl group. Unlike unsubstituted imidazole, where N1 and N3 rapidly tautomerize, the N-methyl group "locks" the structure.

  • 1-Methyl-5-aminoimidazole: The methyl group (N1) is adjacent to the amino group (C5). The remaining ring proton is at C4 .

  • 1-Methyl-4-aminoimidazole: The methyl group (N1) is adjacent to a proton at C5 . The amino group is at C4 .

Visualization of Isomeric Interactions

The following diagram illustrates the critical NOE interactions that differentiate the two species.

G cluster_0 Target: 1-Methyl-1H-imidazol-5-amine cluster_1 Isomer: 1-Methyl-1H-imidazol-4-amine Struct5 Structure: N1-Methyl | C5-NH2 | C4-H NOE5 NOE Signal: N-Me ↔ H-2 (Strong) N-Me ↔ H-4 (ABSENT) Struct5->NOE5 Spatial Distance > 4Å Struct4 Structure: N1-Methyl | C5-H | C4-NH2 NOE4 NOE Signal: N-Me ↔ H-2 (Strong) N-Me ↔ H-5 (STRONG) Struct4->NOE4 Spatial Distance < 3Å

Figure 1: Decision logic based on Nuclear Overhauser Effect (NOE). The presence of an NOE correlation between the Methyl group and the non-H2 ring proton confirms the 4-amino isomer.

Analytical Methodology (The Self-Validating System)

Method A: 1D ¹H NMR & NOE Difference (Gold Standard)

This protocol is the most reliable method for confirmation. It relies on the fact that in the 4-amino isomer , the C5-proton is spatially adjacent to the N-methyl group. In the 5-amino isomer , the C4-proton is distant.

Experimental Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL DMSO-d6 . (Avoid CDCl3 if the free base is unstable; DMSO stabilizes the exchangeable protons).

  • Standard ¹H Scan: Acquire a standard proton spectrum. Identify the N-methyl singlet (~3.6 ppm) and the two aromatic singlets (H-2 is typically downfield ~7.5-8.0 ppm; H-4/5 is ~6.5-7.0 ppm).

  • NOE Experiment: Perform a 1D Selective NOE or 2D NOESY experiment.

    • Irradiate/Select: The N-methyl resonance at ~3.6 ppm.

    • Observe: Look for enhancement in the aromatic region.

Data Interpretation Table:

Feature1-Methyl-1H-imidazol-5-amine (Target)1-Methyl-1H-imidazol-4-amine (Isomer)
H-2 Signal NOE Observed (Adjacent to N1)NOE Observed (Adjacent to N1)
H-4/H-5 Signal NO NOE Observed (H-4 is distant)Strong NOE Observed (H-5 is adjacent)
NH₂ Signal Potential NOE (if exchange is slow)No NOE (too distant)
Conclusion Confirmed 5-Amino Confirmed 4-Amino
Method B: ¹³C NMR Chemical Shifts

While less definitive than NOE, ¹³C NMR provides corroborating evidence. The amino group is a strong electron donor, shielding the carbon to which it is attached (C-ipso) and the ortho-position.

  • 1-Methyl-5-amino: The C5 (attached to NH2) is shielded. The C4 is also shielded by resonance.

  • 1-Methyl-4-amino: The C4 (attached to NH2) is shielded. The C5 is shielded.

  • Differentiation: In 1-methyl-5-aminoimidazole, C-4 typically appears more upfield than C-5 in the 4-amino isomer due to the combined resonance effect and lack of N1-deshielding. However, literature values vary by solvent. Use Method A for definitive proof.

Synthesis Context & Causality

Understanding the origin of your sample aids in prediction.[1] These compounds are rarely made by direct amination; they are usually derived from nitro-imidazoles.

Pathway 1: Methylation of 4-Nitroimidazole [2][3]

  • Reaction: 4-Nitroimidazole + Methyl Iodide (Base).

  • Mechanism: Alkylation favors the nitrogen furthest from the bulky/electron-withdrawing nitro group (steric and electronic control).

  • Major Product: 1-Methyl-4-nitroimidazole (Methyl at N1, Nitro at C4).[3][4][5]

  • Reduction: Yields 1-Methyl-4-aminoimidazole .

  • Note: If you reduced the major product of 4-nitroimidazole methylation, you likely have the 4-amino isomer.

Pathway 2: Nitration of 1-Methylimidazole

  • Reaction: 1-Methylimidazole + HNO3/H2SO4.

  • Mechanism: Electrophilic aromatic substitution.

  • Major Product: 1-Methyl-5-nitroimidazole (often formed alongside the 4-isomer depending on conditions, but 5-substitution is favored in specific acidic nitration protocols due to the directing effect of the protonated N3).

  • Reduction: Yields 1-Methyl-5-aminoimidazole .

Synthesis Start1 Precursor: 4-Nitroimidazole Step1 Methylation (Basic Conditions) Favors Steric Relief Start1->Step1 Start2 Precursor: 1-Methylimidazole Step2 Nitration (Acidic Conditions) Start2->Step2 Inter1 Major: 1-Methyl-4-nitroimidazole Step1->Inter1 Major Path Inter2 Major: 1-Methyl-5-nitroimidazole (Condition Dependent) Step2->Inter2 Prod1 Product: 1-Methyl-4-aminoimidazole Inter1->Prod1 Reduction Prod2 Product: 1-Methyl-5-aminoimidazole Inter2->Prod2 Reduction

Figure 2: Synthetic origin significantly influences the isomeric ratio. Knowing the precursor pathway provides a preliminary hypothesis for identification.

Stability & Handling (Critical Safety)

1-Methyl-1H-imidazol-5-amine is an electron-rich heteroaromatic amine.

  • Oxidation Risk: Free bases of aminoimidazoles are unstable in air and darken rapidly due to oxidation and polymerization.

  • Storage: Store as the Hydrochloride (HCl) salt or Oxalate salt at -20°C.

  • Analysis: Always perform NMR on the salt form or freshly liberated free base in degassed solvents.

References

  • PubChem Compound Summary. (2025). 1-Methyl-1H-imidazol-5-amine (CAS 66787-75-5).[6] National Center for Biotechnology Information. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of Some New Aminoimidazoles. (Discusses NOE differentiation of imidazole regioisomers). [Link]

Sources

Validation

Technical Comparison Guide: N-Methyl-1H-imidazol-5-amine HCl vs. Free Base

Executive Summary In the development of histamine analogues and purine mimetics, N-Methyl-1H-imidazol-5-amine (also designated as 4-(methylamino)imidazole due to tautomerism) presents a classic dichotomy in reagent handl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of histamine analogues and purine mimetics, N-Methyl-1H-imidazol-5-amine (also designated as 4-(methylamino)imidazole due to tautomerism) presents a classic dichotomy in reagent handling:

  • The Hydrochloride (HCl) Salt is the industry-standard storage form . It is chemically stable, non-hygroscopic, and resistant to oxidative degradation.

  • The Free Base is the reactive species required for nucleophilic attacks (e.g., acylations, alkylations). However, it is thermodynamically unstable, prone to rapid auto-oxidation and polymerization upon isolation.

Verdict: Researchers should never attempt to isolate or store the free base. The optimal workflow involves storing the HCl salt and generating the free base in situ immediately prior to reaction.

Chemical Profile & Tautomerism

To understand the reactivity difference, one must analyze the electronic structure. The imidazole ring exists in rapid equilibrium between the 1,4- and 1,5-tautomers.

  • Compound: N-Methyl-1H-imidazol-5-amine[1][2]

  • CAS (HCl): 35454-39-8 (Representative)

  • Molecular Weight: 97.12 g/mol (Base) vs. 133.58 g/mol (HCl)

Tautomeric Equilibrium & Protonation

The free base exists as a mixture of tautomers. Upon protonation (HCl salt formation), the resonance is stabilized, locking the molecule into a less reactive, oxidation-resistant state.

Tautomerism cluster_0 Reactive Species Window HCl HCl Salt (Stable Crystalline Solid) Protonated Ring/Amine Base_T1 Free Base (Tautomer A) 5-(methylamino)-1H-imidazole HCl->Base_T1 Neutralization (Base added) Base_T2 Free Base (Tautomer B) 4-(methylamino)-1H-imidazole Base_T1->Base_T2 Fast Equilibrium Degradation Oxidation/Polymerization (Dark Tars/Insoluble) Base_T1->Degradation Exposure to Air/Time Base_T2->Degradation Exposure to Air/Time

Figure 1: The stability cliff. The HCl salt is the only viable storage form. Once neutralized, the free base must be consumed immediately to avoid degradation.

Comparative Analysis: Salt vs. Free Base[3][4][5]

The following table synthesizes experimental observations regarding the physical and chemical properties of both forms.

FeatureHydrochloride Salt (HCl)Free Base (In Situ / Isolated)
Stability (Shelf-Life) High. Stable for years at -20°C. Non-hygroscopic.Very Low. Decomposes within hours/days at RT. Turns dark brown/black (oxidation).
Nucleophilicity Null. The amine lone pairs are protonated or involved in salt bridging.High. The exocyclic secondary amine is a potent nucleophile.
Solubility Water, Methanol, DMSO. Poor in DCM/EtOAc.Organic solvents (DCM, THF, DMF).
Handling Weighable solid. No special atmosphere required.Oil/Low-melting solid. Requires Argon/Nitrogen atmosphere.
Reaction Role Precursor.Active Reagent.[3][4][5]
Reactivity & Mechanism

The reactivity of N-methyl-1H-imidazol-5-amine is dominated by the exocyclic secondary amine (-NHMe).

  • The Challenge: The imidazole ring is electron-rich (π-excessive). This makes the amino group highly nucleophilic but also makes the ring susceptible to oxidative attack.

  • The Solution (Salt): Protonation of the imidazole ring nitrogen (pKa ~7.0) and/or the exocyclic amine withdraws electron density, preventing oxidation.

  • The Activation: To react with an electrophile (e.g., an acid chloride or NHS-ester), the salt must be deprotonated.

Why Isolation Fails

Attempting to isolate the free base via aqueous extraction (NaOH/DCM extraction) exposes the electron-rich imidazole to:

  • Air Oxidation: Leading to radical formation and polymerization.

  • Color Change: Rapid transition from pale yellow to dark brown.

  • Yield Loss: Significant material is lost to "tar" formation on the rotovap.

Recommended Experimental Protocols
Protocol A: In Situ Neutralization (The "Gold Standard")

Application: Amide coupling, Sulfonylation, Urea formation. Rationale: Minimizes the lifespan of the free base to milliseconds/seconds before it reacts with the electrophile.

Materials:

  • N-Methyl-1H-imidazol-5-amine HCl (1.0 equiv)

  • Electrophile (e.g., Acyl Chloride, 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Dissolution: Suspend the N-Methyl-1H-imidazol-5-amine HCl in anhydrous DCM or DMF under Nitrogen. Note: It may not dissolve completely until base is added.

  • Base Addition: Add DIPEA (3.0 equiv).

    • Observation: The suspension will clear as the free base is liberated and dissolves in the organic layer.

    • Mechanism:[5][6][7][8]R-NH2[9]•HCl + EtN(iPr)2 → R-NH2 + EtN(iPr)2•HCl

  • Reaction: Immediately add the Electrophile (dissolved in solvent) dropwise at 0°C or RT.

  • Workup: Once TLC/LCMS indicates consumption of the amine, quench with water and extract.

Protocol B: "Free Base" Isolation (NOT Recommended)

Context: Only use if the reaction is strictly incompatible with amine salts (e.g., certain transition metal catalyses).

Step-by-Step:

  • Dissolve HCl salt in minimal water.

  • Add sat. NaHCO3 or 1M NaOH until pH > 10.

  • Extract rapidly with DCM (3x).

  • Dry over Na2SO4.

  • Critical: Do not concentrate to dryness if possible. Use the DCM solution immediately.

  • Warning: If concentrated, the oil will likely darken and degrade within 30 minutes.

Decision Logic & Workflow

Use the following logic gate to determine your experimental setup.

Workflow Start Start: N-Methyl-1H-imidazol-5-amine HCl Q1 Is the reaction base-sensitive? Start->Q1 Path_Standard Standard Protocol (Recommended) Use DIPEA/TEA in situ Q1->Path_Standard No Path_Sensitive Sensitive Protocol Use Inorganic Base biphasic system Q1->Path_Sensitive Yes Action_Mix Mix HCl Salt + Electrophile + DIPEA in DCM/DMF Path_Standard->Action_Mix Action_Schotten Schotten-Baumann Cond. (DCM / Aq. NaHCO3) Path_Sensitive->Action_Schotten Path_Isolation Isolation of Free Base (High Risk of Degradation) Result High Yield Product Path_Isolation->Result Low Yield / Impurities Action_Mix->Result Action_Schotten->Result

Figure 2: Operational workflow. The direct isolation path (Red) is deprecated in favor of in situ protocols (Green/Yellow).

References
  • BenchChem Technical Support. (2025).[10] Modifying experimental protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from

  • Bhat, M., & Poojary, B. (2017).[5] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[5] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[5]

  • McClelland, R. A. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 33(2), 291-296. (Demonstrates instability of amino-imidazole intermediates).

  • Japan Bioanalysis Forum. (2022).[11] Handling unstable analytes: literature review and expert panel survey. Bioanalysis, 14(3), 169-185.[11] (General guidance on unstable amine handling).

  • PubChem Compound Summary. (2025). 5-Amino-1-methylimidazole.[12][13][14] CID 14351759.[13] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of N-Methyl-1H-imidazol-5-amine HCl: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. N-Methyl-1H-imidazol-5-amine hydrochloride, a member of the substituted imida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. N-Methyl-1H-imidazol-5-amine hydrochloride, a member of the substituted imidazole and amine hydrochloride family, requires meticulous handling. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind essential safety protocols, ensuring you can work with confidence and precision.

Immediate Hazard Assessment: Understanding the Risks
  • Corrosivity: Many amine hydrochlorides are acidic and can cause severe skin burns and eye damage upon contact.[1][2]

  • Irritation: Inhalation may lead to respiratory tract irritation.[1][2]

  • Toxicity: Some related compounds are harmful if swallowed or toxic in contact with skin.

Given these potential hazards, a cautious and well-defined handling strategy is not just recommended, it is essential.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is your first line of defense. The following table outlines the recommended PPE for handling N-Methyl-1H-imidazol-5-amine HCl, with a focus on material compatibility and protection levels.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes of the compound, which could cause serious eye damage.[1][3]
Hand Protection Nitrile gloves with a minimum thickness of 5 mil. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.Nitrile provides good resistance to a range of chemicals. However, it's crucial to note that nitrile's resistance to amines can be limited, so prolonged contact should be avoided.[4] Double-gloving is recommended for enhanced protection.
Body Protection A chemically resistant lab coat, worn fully buttoned. Consider a chemical apron for procedures with a higher risk of splashing.Prevents contact with skin and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. For larger quantities or if dust/aerosol generation is likely, a respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used.Minimizes the risk of inhaling irritating dust or aerosols.[5]

Operational Plan: From Receiving to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][3] The container should be kept tightly closed.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.

PPE_Donning cluster_0 PPE Donning Sequence Lab Coat Lab Coat Gloves (First Pair) Gloves (First Pair) Lab Coat->Gloves (First Pair) Goggles/Face Shield Goggles/Face Shield Gloves (First Pair)->Goggles/Face Shield Gloves (Second Pair) Gloves (Second Pair) Goggles/Face Shield->Gloves (Second Pair)

Figure 1: Recommended PPE Donning Sequence
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust or fumes.

    • Use a spatula for solid transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate any reusable equipment immediately after use.

    • Wipe down the work surface in the fume hood.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

PPE_Doffing cluster_1 PPE Doffing Sequence Gloves (Outer Pair) Gloves (Outer Pair) Goggles/Face Shield Goggles/Face Shield Gloves (Outer Pair)->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Gloves (Inner Pair) Gloves (Inner Pair) Lab Coat->Gloves (Inner Pair)

Figure 2: Recommended PPE Doffing Sequence
Emergency Procedures: Be Prepared
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of N-Methyl-1H-imidazol-5-amine HCl and any contaminated materials is crucial to protect both people and the environment.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated gloves, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Route: Follow your institution's guidelines for the disposal of chemical waste.[7][8] Do not dispose of this material down the drain or in the regular trash.[7] Empty containers should be triple-rinsed before being discarded.[9]

By adhering to these detailed protocols, you can confidently and safely incorporate N-Methyl-1H-imidazol-5-amine HCl into your research, ensuring the integrity of your work and the well-being of your laboratory team.

References

  • Solenis. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Methylamine hydrochloride - Safety Data Sheet.
  • Santa Cruz Biotechnology. Imidazole hydrochloride - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • Chemical Resistance Reference Chart.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Gloves Chemical Resistance Chart.
  • Nitrile Glove Chemical-Compatibility Reference.
  • Chemical Waste Disposal Guidelines.
  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
  • Benchchem. Technical Support Center: Handling and Disposal of Hazardous Laboratory Chemicals.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.